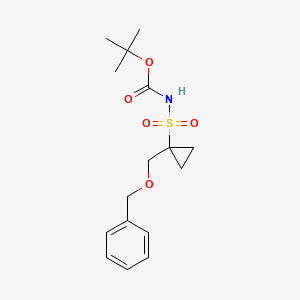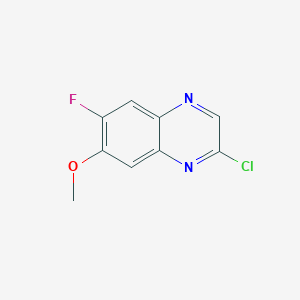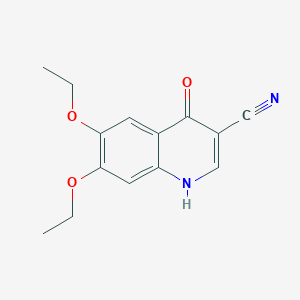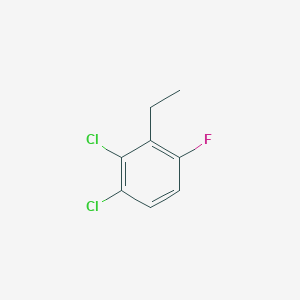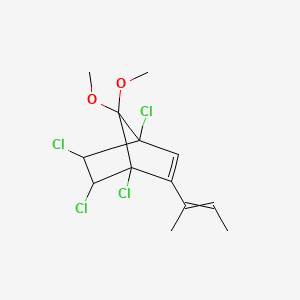
Agn-PC-036F1O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-036F1O is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
The preparation of Agn-PC-036F1O involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:
Solid-phase reaction synthesis: This method requires high reaction temperatures and long reaction times. It is often used to achieve homogeneous chemical composition.
Alcohol salt hydrolysis: This method can prepare high-purity powder but is less commonly used due to the expense and difficulty of obtaining raw materials.
Co-precipitation method: This method achieves molecular-level mixing and is simpler, reducing the calcination temperature required for powder synthesis.
Chemical Reactions Analysis
Agn-PC-036F1O undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Agn-PC-036F1O has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: It is being explored for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of various industrial materials and products
Mechanism of Action
The mechanism of action of Agn-PC-036F1O involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Agn-PC-036F1O can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
AGN-PC-0CUK9P: This compound shows high affinity for both RET and VEGFR2 receptors and is used in cancer research.
Decursin and Decursinol Angelate: These compounds are major chemicals in the alcoholic extracts of the root of Angelica gigas Nakai and have established anti-cancer activity.
This compound stands out due to its unique chemical structure and diverse range of applications across multiple scientific fields.
Properties
CAS No. |
55493-64-6 |
|---|---|
Molecular Formula |
C13H16Cl4O2 |
Molecular Weight |
346.1 g/mol |
IUPAC Name |
2-but-2-en-2-yl-1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H16Cl4O2/c1-5-7(2)8-6-11(16)9(14)10(15)12(8,17)13(11,18-3)19-4/h5-6,9-10H,1-4H3 |
InChI Key |
FKDDBMQLQHIRSL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1=CC2(C(C(C1(C2(OC)OC)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


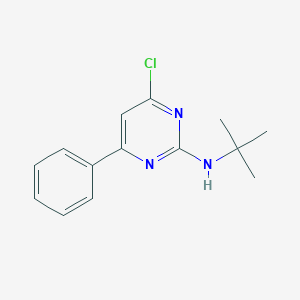

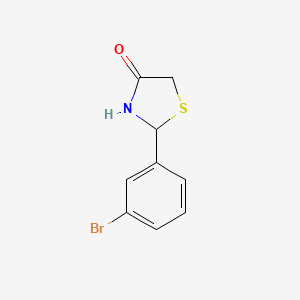
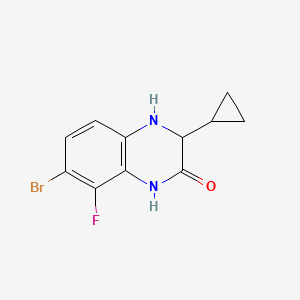
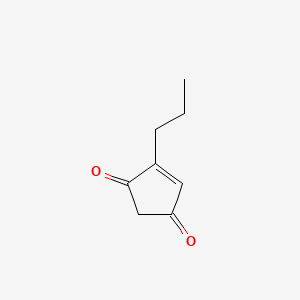
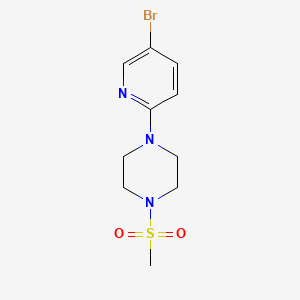
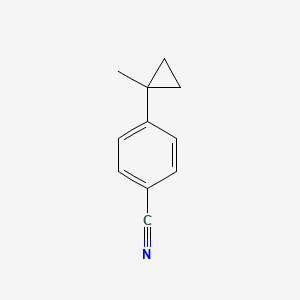
![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
